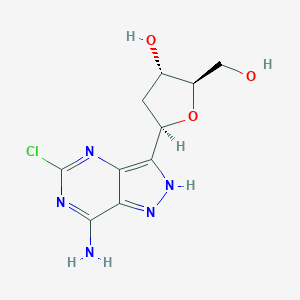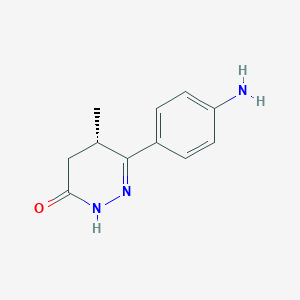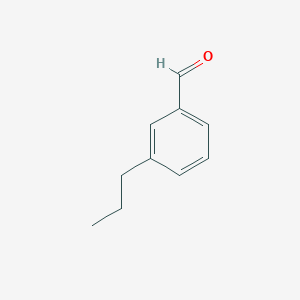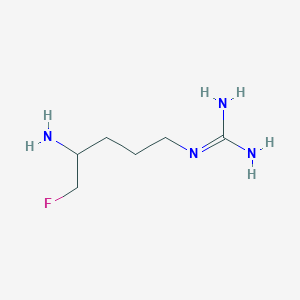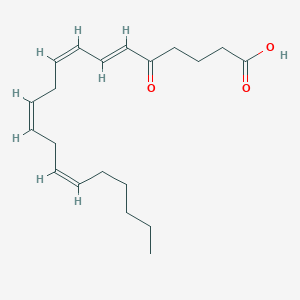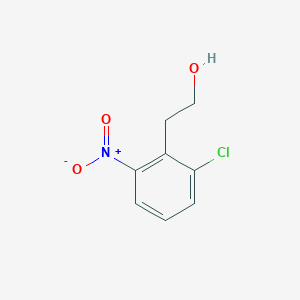
2-(2-Chloro-6-nitrophenyl)ethanol
概要
説明
2-(2-Chloro-6-nitrophenyl)ethanol, also known as 2CNP, is an organic compound belonging to the phenyl ether family. It is a colorless, volatile liquid with a faint odor. 2CNP is primarily used as a reagent in organic synthesis and as a catalyst in certain reactions. It has been studied for its potential applications in a variety of scientific research areas, including those related to biochemistry, physiology, and pharmacology.
科学的研究の応用
Ethanol Reforming for Hydrogen Production
Ethanol is a renewable energy carrier primarily produced from biomass fermentation. The reforming of bio-ethanol presents a promising method for hydrogen production from renewable resources. Rh and Ni catalysts are particularly effective for ethanol steam reforming towards hydrogen production. The selection of catalyst supports, such as MgO, ZnO, CeO2, and La2O3, significantly affects the catalyst activity, favoring ethanol dehydrogenation and inhibiting dehydration. The development of bimetallic catalysts and double-bed reactors is seen as promising for enhancing hydrogen production and long-term catalyst stability. Autothermal reforming of bio-ethanol, despite its early R&D stage, shows promise for future fuel cell applications due to its potential for lesser external heat input and improved long-term stability, although its overall efficiency needs enhancement (Ni, Leung, & Leung, 2007).
Photosensitive Protecting Groups in Synthetic Chemistry
The use of photosensitive protecting groups, such as 2-nitrobenzyl, 3-nitrophenyl, and others, in synthetic chemistry, has shown great promise. These groups are in the developmental stage but have applications in the protection of functional groups during chemical reactions, allowing for selective exposure and reaction sequences. The literature review up to September 1973 emphasizes the potential of these groups for future applications in synthetic chemistry (Amit, Zehavi, & Patchornik, 1974).
Chain Elongation with Reactor Microbiomes
Chain elongation into medium-chain carboxylates, such as n-caproate and n-caprylate, with ethanol as an electron donor and with open cultures of microbial consortia under anaerobic conditions, is being developed as a biotechnological production platform. This platform aims to convert organic biomass or wastes into valuable biochemicals with high thermodynamic efficiency. The understanding of microbial pathways is crucial for predicting and steering product formation, yet the interdisciplinary approach required spans microbiology, chemical separations, biochemistry, and environmental engineering. This review highlights the need for an in-depth study of the mechanism and the development of a complete intelligent set of equipment to advance ethanol precipitation technology (Angenent et al., 2016).
Safety and Hazards
The safety data sheet for 2-(2-Chloro-6-nitrophenyl)ethanol suggests that it should be kept away from heat, sparks, open flames, and hot surfaces . In case of contact with skin or eyes, it is recommended to rinse with water and consult a doctor . If ingested, one should rinse the mouth with water and not induce vomiting .
特性
IUPAC Name |
2-(2-chloro-6-nitrophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO3/c9-7-2-1-3-8(10(12)13)6(7)4-5-11/h1-3,11H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLKQZNFLWOPRFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CCO)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40351462 | |
| Record name | 2-(2-Chloro-6-nitrophenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40351462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102493-68-5 | |
| Record name | 2-(2-Chloro-6-nitrophenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40351462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details











試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

